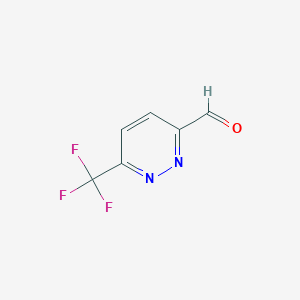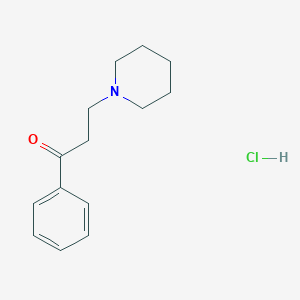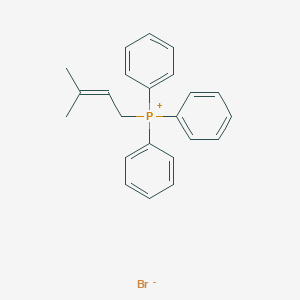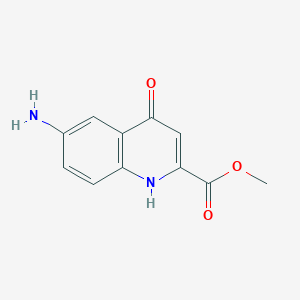
1,3,5-Trichloroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trichloroisoquinoline: is a chemical compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of three chlorine atoms at the 1, 3, and 5 positions of the isoquinoline ring. Isoquinolines are known for their stability and reactivity, making them valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Trichloroisoquinoline can be synthesized through various methods. One common approach involves the chlorination of isoquinoline derivatives. The reaction typically requires a chlorinating agent such as phosphorus pentachloride or thionyl chloride under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform, and the temperature is carefully monitored to ensure the desired substitution pattern.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Trichloroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted isoquinoline derivatives.
Oxidation: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully dechlorinated isoquinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst, typically at room temperature.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran, under reflux conditions.
Major Products:
- Substituted isoquinoline derivatives
- Isoquinoline N-oxides
- Partially or fully dechlorinated isoquinolines
Aplicaciones Científicas De Investigación
1,3,5-Trichloroisoquinoline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of isoquinoline-based drugs with potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trichloroisoquinoline involves its interaction with various molecular targets. The chlorine atoms in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which can modulate the electronic properties of the isoquinoline ring.
Comparación Con Compuestos Similares
1,3,6-Trichloroisoquinoline: Similar in structure but with chlorine atoms at the 1, 3, and 6 positions.
1,3-Dichloroisoquinoline: Contains two chlorine atoms at the 1 and 3 positions.
1-Chloroisoquinoline: Contains a single chlorine atom at the 1 position.
Uniqueness: 1,3,5-Trichloroisoquinoline is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of three chlorine atoms at the 1, 3, and 5 positions provides distinct electronic and steric effects, making it a valuable intermediate in the synthesis of various isoquinoline derivatives.
Propiedades
IUPAC Name |
1,3,5-trichloroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-7-3-1-2-5-6(7)4-8(11)13-9(5)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPQZTYPZHJJTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C(=C1)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B113631.png)



![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)




![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)


